N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-14-6-8-15(9-7-14)27-13-19-17(10-11-26-19)21(25)24-22-18(12-23)16-4-2-3-5-20(16)28-22/h6-11H,2-5,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUIZALHAHXNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N2O3S |
| Molecular Weight | 370.46 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
The compound is believed to exert its biological effects through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown activity against c-Jun N-terminal kinases (JNKs), which play critical roles in stress responses and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively. This suggests a strong affinity for these targets, indicating potential therapeutic applications in conditions where JNK signaling is dysregulated.
Cytotoxicity Assays
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. The results indicate selective toxicity towards tumor cells while sparing normal cells, which is a desirable trait for anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 15.0 |
| HeLa (Cervical cancer) | 10.5 |
| MCF-7 (Breast cancer) | 12.3 |
Study on JNK Inhibition
A study conducted by Angell et al. (2007) reported that compounds similar to this compound showed significant inhibition of JNK pathways, leading to reduced cell proliferation in various cancer models . This highlights the potential of this compound as a therapeutic agent for cancers associated with JNK overactivity.
Antimicrobial Activity
Preliminary evaluations have also indicated that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. This suggests a broader spectrum of biological activity beyond anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural differences and biological activities of compounds closely related to the target molecule:
Physicochemical and Pharmacokinetic Insights
- Polarity and Solubility: The target compound’s 4-methylphenoxymethyl group balances lipophilicity and solubility better than ’s trimethoxybenzamido derivative, which may suffer from excessive hydrophobicity .
- Stability : Unlike the Schiff base-containing compounds in , the target molecule lacks hydrolytically labile imine bonds, suggesting improved metabolic stability .
- Bioactivity: Compounds with cyano groups (e.g., ) demonstrate broad-spectrum antimicrobial activity (MIC: 16–64 µg/mL), implying that the target compound’s cyano-benzothiophene core may similarly enhance efficacy .
Preparation Methods
Cyclohexanone-Based Ring Formation
The tetrahydrobenzo[b]thiophene nucleus is classically synthesized via cyclohexanone condensation. As detailed in patent WO2003084947A1, cyclohexanone undergoes Knoevenagel condensation with alkyl cyanoacetate (e.g., ethyl cyanoacetate) to yield cyclohexylidene cyanoacetic acid ethyl ester. Subsequent cyclization with elemental sulfur at 40–80°C generates the thiophene ring (Figure 1).
Critical Parameters:
- Sulfur Stoichiometry: Equimolar sulfur ensures complete cyclization without overoxidation.
- Temperature Control: Reactions above 60°C risk desulfurization byproducts.
Regioselective Cyanation at Position 3
Direct cyanation of the thiophene ring is achieved via nucleophilic substitution or metal-catalyzed coupling. A preferred method involves treating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile precursors with nitrating agents, followed by reduction. Alternative routes employ Pd-catalyzed cyanation of halogenated intermediates, though this requires stringent anhydrous conditions.
Synthesis of 2-[(4-Methylphenoxy)Methyl]Furan-3-Carboxylic Acid
Williamson Ether Synthesis for Phenoxy Methyl Group Installation
The (4-methylphenoxy)methyl substituent is introduced via alkylation of 4-methylphenol with chloromethylfuran derivatives. For example, reacting 2-(chloromethyl)furan-3-carboxylate with 4-methylphenol in the presence of K₂CO₃ in DMF yields the ether-linked intermediate.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | K₂CO₃ | 89% |
| Solvent | DMF | <5% side products |
| Temperature | 80°C | Complete conversion in 6h |
Carboxylic Acid Activation
The furan-3-carboxylic acid is activated as an acyl chloride using oxalyl chloride or thionyl chloride. In a representative procedure, 2-[(4-methylphenoxy)methyl]furan-3-carboxylic acid is treated with oxalyl chloride in acetonitrile at 0–5°C, yielding the corresponding acyl chloride with >95% purity.
Amide Coupling Strategies
Acyl Chloride-Amine Coupling
The final amide bond is formed by reacting the tetrahydrobenzo[b]thiophen-2-amine with the furan-3-carbonyl chloride. As demonstrated in a scaled procedure, the amine is suspended in THF, cooled to 0–5°C, and treated with N-methylmorpholine (NMM) before slow addition of the acyl chloride. Quenching with NH₄OH and crystallization from IPA/water affords the target compound in 91–95% yield.
Reaction Conditions:
- Solvent: THF or ACN for improved solubility.
- Base: NMM minimizes epimerization risks.
- Workup: Acidification to pH 2–3 followed by antisolvent crystallization.
Alternative Coupling Reagents
While not explicitly covered in the cited sources, extrapolation from analogous systems suggests that HATU or EDCl/HOBt could achieve comparable yields under milder conditions, though cost and purification complexity may limit industrial applicability.
Process Optimization and Scale-Up Challenges
Byproduct Mitigation
Crystallization Protocols
Final purification via antisolvent crystallization (e.g., adding water to IPA solutions) achieves >99.5% purity. Key parameters include:
- Cooling Rate: 0.5°C/min to prevent oiling out.
- Seed Crystal Addition: 1% w/w seeding at 40°C ensures uniform crystal growth.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (30% acetonitrile/70% aqueous buffer) shows a single peak at 10.1 minutes, confirming absence of des-fluoroamine or toluene residuals.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step processes:
- Benzothiophene Core Formation : Cyclization of thiophenol derivatives with electrophiles under controlled temperatures (e.g., 80–120°C) and catalysts like Lewis acids (e.g., AlCl₃) .
- Furan Ring Introduction : Coupling via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring anhydrous solvents (THF, DMF) and inert atmospheres .
- Carboxamide Functionalization : Amidation using activating agents (HATU, EDCI) and bases (DIPEA) in dichloromethane or acetonitrile . Key Conditions : Solvent polarity, catalyst loading, and reaction time significantly impact yields. For example, THF improves cyclization efficiency compared to DMSO .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., distinguishing benzothiophene C-3 vs. C-2 positions) .
- HRMS/LC-MS : Validates molecular weight and purity (>95% by LC-MS) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize the compound’s synthetic pathway to address low yields in the final coupling step?
- Solvent Screening : Test polar aprotic solvents (DMF, NMP) to enhance reagent solubility and reduce steric hindrance .
- Catalyst Optimization : Evaluate Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .
- Stepwise Purification : Employ flash chromatography after each step to isolate intermediates, minimizing side reactions .
- Computational Modeling : Use DFT calculations to predict reactive intermediates and transition states, guiding condition selection (e.g., solvent dielectric constant, temperature) .
Q. What strategies resolve contradictions in reported biological activities across assay systems?
- Standardized Assay Conditions : Replicate studies under uniform parameters (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
- Positive/Negative Controls : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays) to validate assay sensitivity .
- SAR Analysis : Compare analogs (e.g., methylphenoxy vs. methoxyphenyl substituents) to identify pharmacophores responsible for activity discrepancies .
- Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives due to rapid degradation .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock or Schrödinger to model binding to enzyme active sites (e.g., kinase ATP pockets) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding mode stability .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities against homologous targets (e.g., COX-2 vs. COX-1) .
- Fragment-Based Design : Deconstruct the molecule into core fragments (benzothiophene, furan) to identify critical binding motifs .
Methodological Considerations Table
| Challenge | Recommended Approach | References |
|---|---|---|
| Low synthetic yield | Screen solvents (DMF > THF), optimize Pd catalyst loading (2–5 mol%) | |
| Biological data variability | Standardize cell lines (ATCC-certified), use internal controls (e.g., β-actin in WB) | |
| Target selectivity issues | Perform kinome-wide profiling (e.g., DiscoverX) or proteome-wide CETSA assays | |
| Poor aqueous solubility | Formulate with co-solvents (DMSO/PEG 400) or develop prodrugs (e.g., phosphate esters) |
Key Data from Evidence
- Synthetic Yield Optimization : Reaction time reduction from 24h to 12h in DMF increased yield from 45% to 68% .
- Biological Activity : Analogous benzothiophene-carboxamides showed IC₅₀ values of 1.2–8.5 µM against EGFR kinase .
- Computational Validation : Docking scores (Glide XP) correlated with experimental IC₅₀ values (R² = 0.89) in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
